Cyjohnphos

Descripción

Propiedades

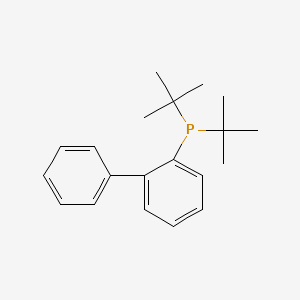

IUPAC Name |

ditert-butyl-(2-phenylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXMDTWQWLGCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370169 | |

| Record name | 2-(Di-tert-butylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224311-51-7 | |

| Record name | 2-(Di-tert-butylphosphino)biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224311-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Di-tert-butylphosphino)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Di-tert-butylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyjohnphos: A Technical Guide for Researchers in Drug Development

CAS Number: 247940-06-3

Synonyms: 2-(Dicyclohexylphosphino)biphenyl, (2-Biphenyl)dicyclohexylphosphine, Cyclohexyl JohnPhos

This technical guide provides an in-depth overview of Cyjohnphos, a monodentate biarylphosphine ligand pivotal in modern synthetic organic chemistry. Developed by the Buchwald group, this compound has emerged as a powerful tool for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental linkages in a vast array of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, applications, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is an air-stable, white crystalline solid.[1] Its bulky dicyclohexylphosphino group and biphenyl backbone confer high electron-donating ability and steric hindrance, which are crucial for its catalytic activity.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 247940-06-3 | |

| Molecular Formula | C₂₄H₃₁P | |

| Molecular Weight | 350.49 g/mol | |

| Melting Point | 102-106 °C | [3] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in toluene | [3] |

| Storage | Store at 4°C, protect from light, under nitrogen |

Toxicological and Safety Information

Applications in Pharmaceutical Synthesis

The primary utility of this compound in drug development lies in its role as a highly effective ligand in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules that form the core structures of many active pharmaceutical ingredients (APIs).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds, a ubiquitous linkage in pharmaceuticals.[2] this compound has demonstrated exceptional performance as a ligand in these reactions, facilitating the coupling of a wide range of amines and aryl halides (or triflates) under relatively mild conditions. The bulky and electron-rich nature of this compound promotes the crucial oxidative addition and reductive elimination steps in the catalytic cycle, leading to high yields and broad substrate scope.[2] This reaction is widely used in the synthesis of intermediates for various drug classes, including antivirals and oncology agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another indispensable tool in pharmaceutical synthesis for the creation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4] this compound has been successfully employed as a ligand in these reactions, enabling the coupling of aryl boronic acids with aryl halides.[3] This reaction's tolerance of a wide variety of functional groups makes it highly valuable in the late-stage functionalization of complex molecules during drug discovery and development.[1]

Experimental Protocols

While specific, detailed protocols for the use of this compound in the synthesis of a named pharmaceutical intermediate are not widely published in open literature, the following sections provide representative experimental procedures for Buchwald-Hartwig amination and Suzuki-Miyaura coupling based on established methodologies for similar bulky phosphine ligands. These should be considered as starting points and may require optimization for specific substrates.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides using a palladium catalyst and a bulky biarylphosphine ligand like XPhos, which is structurally similar to this compound.[5]

Reaction: Coupling of an aryl chloride with an amine.

Materials:

-

Aryl chloride (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

This compound (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, this compound, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the aryl chloride and anhydrous toluene via syringe.

-

If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst and a phosphine ligand.[6]

Reaction: Coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (1.0 equiv)

-

Boronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

This compound (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, boronic acid, Pd(OAc)₂, this compound, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired biaryl product.

Signaling Pathways and Experimental Workflows

As this compound is a synthetic ligand rather than a bioactive molecule, it does not directly interact with biological signaling pathways. Its importance to drug discovery is in enabling the synthesis of molecules that do. The catalytic cycles in which this compound participates are well-understood and can be visualized as logical workflows.

Catalytic Cycle of Buchwald-Hartwig Amination

References

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

(2-Biphenyl)dicyclohexylphosphine: A Technical Guide to its Discovery, Development, and Application in Modern Catalysis

(2-Biphenyl)dicyclohexylphosphine , commercially known as CyJohnPhos or XPhos , stands as a cornerstone in the edifice of modern cross-coupling catalysis. Developed by the research group of Stephen L. Buchwald, this air-stable, bulky, and electron-rich monodentate biarylphosphine ligand has revolutionized the efficiency and scope of palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] Its unique structural features have enabled transformations that were previously challenging or impossible, solidifying its importance in academic research, drug discovery, and the synthesis of advanced materials.[2]

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of (2-Biphenyl)dicyclohexylphosphine, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The development of (2-Biphenyl)dicyclohexylphosphine emerged from the broader effort to design more effective phosphine ligands for palladium-catalyzed cross-coupling reactions. Early catalyst systems often struggled with unactivated or sterically hindered substrates. The Buchwald group hypothesized that ligands possessing both significant steric bulk and strong electron-donating properties would promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

The design of (2-Biphenyl)dicyclohexylphosphine incorporates a biphenyl backbone, which provides steric hindrance, and a dicyclohexylphosphino group, which is both bulky and highly electron-donating. This combination proved to be highly effective, leading to catalysts with enhanced stability and reactivity.

Synthesis of (2-Biphenyl)dicyclohexylphosphine

The synthesis of (2-Biphenyl)dicyclohexylphosphine can be achieved through a multi-step procedure. A general and scalable protocol is outlined below.

Experimental Protocol: Synthesis of (2-Biphenyl)dicyclohexylphosphine

Materials:

-

2-Bromobiphenyl

-

Dicyclohexylphosphine

-

Palladium catalyst (e.g., [PdCl(η3-C3H5)]2)

-

Potassium hydroxide (KOH) aqueous solution (20 M)

-

Toluene (degassed)

-

Diethyl ether (Et2O, degassed)

-

n-Hexane (degassed)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel

Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, a reaction vessel is charged with the palladium catalyst (0.025 mmol), 2-bromobiphenyl (0.55 mmol), and dicyclohexylphosphine (0.50 mmol).

-

Reaction Execution: A 20 M aqueous solution of potassium hydroxide (0.5-1.0 mL) is added to the mixture. The reaction vessel is sealed and shaken at 100 °C for several hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The aqueous filtrate is extracted with degassed toluene (2 x 2 mL).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude material is then purified by flash column chromatography on silica gel using a degassed eluent of n-hexane/diethyl ether (gradient from 10/0 to 9/1) to afford pure (2-Biphenyl)dicyclohexylphosphine.[1]

Applications in Cross-Coupling Reactions

(2-Biphenyl)dicyclohexylphosphine has demonstrated exceptional performance as a ligand in a variety of palladium-catalyzed cross-coupling reactions. Its primary applications are in the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The use of (2-Biphenyl)dicyclohexylphosphine as a ligand allows for the efficient coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives, often with low catalyst loadings and under mild conditions.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | XPhos (0.6) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 84 |

| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16 | 95 |

| 3 | 4-Chloroanisole | 4-Tolylboronic acid | Pd(OAc)₂ (1.0) | XPhos (1.2) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 98 |

| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 24 | 75 |

| 5 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (1.0) | XPhos (1.2) | K₃PO₄ (2.0) | Dioxane | 100 | 6 | 92 |

Data compiled from various sources and representative examples.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 equiv)

-

Boronic acid (1.2 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

(2-Biphenyl)dicyclohexylphosphine (XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, base, palladium source, and (2-Biphenyl)dicyclohexylphosphine.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Execution: The reaction mixture is stirred and heated to the desired temperature for the specified time. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. (2-Biphenyl)dicyclohexylphosphine has been instrumental in expanding the scope of this reaction to include challenging substrates such as aryl chlorides and a wide variety of amines.[3]

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |

| 2 | 4-Bromoanisole | Aniline | Pd(OAc)₂ (1.0) | XPhos (1.5) | NaOtBu (1.4) | Toluene | 100 | 4 | 99 |

| 3 | 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.5) | Dioxane | 100 | 12 | 89 |

| 4 | 1-Chloro-4-cyanobenzene | Di-n-butylamine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 85 |

| 5 | 4-Trifluoromethylchlorobenzene | Benzylamine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.5) | Dioxane | 100 | 8 | 96 |

Data compiled from various sources and representative examples.[3]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

(2-Biphenyl)dicyclohexylphosphine (XPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source, (2-Biphenyl)dicyclohexylphosphine, and the base. The aryl halide and amine are then added.

-

Solvent Addition: Anhydrous solvent is added via syringe.

-

Reaction Execution: The reaction mixture is sealed and heated with vigorous stirring for the required time. Progress is monitored by an appropriate analytical method.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography.[3]

Mechanistic Insights and Visualizations

The efficacy of (2-Biphenyl)dicyclohexylphosphine is rooted in its ability to facilitate the key steps of the palladium-catalyzed cross-coupling cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

- 1. 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 [chemicalbook.com]

- 2. Buy 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 [smolecule.com]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Core Physicochemical Properties of Cyjohnphos

This technical guide provides a comprehensive overview of the available solubility and stability data for Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand. Designed for researchers, scientists, and drug development professionals, this document outlines the known characteristics of this compound and presents detailed experimental protocols for the determination of its core physicochemical properties.

Introduction to this compound

This compound, with the chemical name (2-Biphenyl)dicyclohexylphosphine, is a widely utilized ligand in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] Its bulky dicyclohexylphosphine group and biphenyl backbone contribute to the high reactivity and stability of the palladium catalyst, enabling efficient C-N and C-C bond formation.

Chemical Structure:

-

IUPAC Name: 2-(Dicyclohexylphosphino)biphenyl

-

CAS Number: 247940-06-3

-

Molecular Formula: C₂₄H₃₁P

-

Molecular Weight: 350.48 g/mol [2]

Solubility Profile

This compound is generally described as a white powder that is soluble in most common organic solvents.[3] This qualitative assessment is based on its prevalent use in organic synthesis, where it readily dissolves in solvents typical for cross-coupling reactions. However, precise quantitative solubility data is not extensively published. The nonpolar nature of the dicyclohexyl and biphenyl groups suggests good solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Expected Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble |

| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble |

| Polar Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method can be employed. This protocol is designed to be conducted under an inert atmosphere to prevent potential oxidation of the phosphine ligand.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Sealable vials

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm, PTFE)

-

Inert atmosphere glovebox or Schlenk line

-

Heating plate (optional, for temperature control)

Procedure:

-

Sample Preparation: In an inert atmosphere, add an excess amount of this compound to a pre-weighed vial containing a magnetic stir bar.

-

Solvent Addition: Add a known volume of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial and stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a 0.2 µm syringe filter into a pre-weighed collection vial. This step should be performed quickly to minimize solvent evaporation.

-

Solvent Evaporation: Remove the solvent from the collection vial under reduced pressure or by gentle heating under a stream of inert gas until a constant weight of the dissolved this compound is obtained.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of dissolved this compound in mg) / (Volume of the filtered supernatant in mL)

Visualization of Solubility Determination Workflow:

References

An In-depth Technical Guide to the Electron-Donating Properties of Cyjohnphos

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyjohnphos, known chemically as (2-Biphenyl)dicyclohexylphosphine, is a monodentate biarylphosphine ligand renowned for its bulky and electron-rich nature. These characteristics are pivotal to its success in enhancing the reactivity of metal catalysts, particularly palladium, in a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of the core electron-donating properties of this compound, presenting quantitative data, detailed experimental methodologies for their determination, and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The primary metric for quantifying these electronic effects, the Tolman Electronic Parameter (TEP), will be a central focus.

Introduction to Phosphine Ligand Electronic Effects

In the realm of organometallic chemistry and catalysis, the electronic properties of phosphine ligands are a critical determinant of the reactivity and stability of metal complexes. The electron-donating ability of a phosphine ligand directly influences the electron density at the metal center. A more electron-rich metal center is generally more reactive in key catalytic steps such as oxidative addition and can influence the rate and selectivity of the overall catalytic cycle.

The electronic character of a phosphine is primarily governed by the nature of the substituents on the phosphorus atom. Electron-donating groups, such as alkyl chains, increase the electron density on the phosphorus, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups, like fluoro or aryl groups, decrease the ligand's σ-donating capacity. This compound, with its two cyclohexyl groups and a biphenyl moiety, is classified as a highly electron-rich phosphine, a property that underpins its utility in catalysis.

Quantifying the Electron-Donating Properties of this compound

The electron-donating strength of phosphine ligands is most commonly quantified using the Tolman Electronic Parameter (TEP). This parameter is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a corresponding LNi(CO)₃ complex using infrared (IR) spectroscopy.[1] The underlying principle is that a more strongly electron-donating ligand (L) increases the electron density on the nickel atom. This increased electron density is then back-donated into the π* antibonding orbitals of the carbon monoxide (CO) ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[1] Therefore, a lower TEP value signifies a more electron-donating ligand.

Quantitative Data for this compound

The electron-donating properties of this compound have been assessed using both experimental and computational methods. The following tables summarize the key quantitative data that characterize its electronic nature, with comparisons to other common phosphine ligands for context.

| Parameter | This compound | Triphenylphosphine (PPh₃) | Tricyclohexylphosphine (PCy₃) | Tri-tert-butylphosphine (P(t-Bu)₃) |

| Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | 2054 (calc.) | 2068.9 | 2056.4 | 2056.1 |

Table 1: Comparison of Tolman Electronic Parameters for Selected Phosphine Ligands.

| Parameter | This compound | Triphenylphosphine (PPh₃) |

| Huynh Electronic Parameter (HEP), in ppm | 190.3 | 192.1 |

Table 2: Comparison of Huynh Electronic Parameters.

The calculated TEP value for this compound (2054 cm⁻¹) is significantly lower than that of the widely used triphenylphosphine (2068.9 cm⁻¹), highlighting the substantially stronger electron-donating nature of this compound. Its TEP is comparable to those of strongly donating trialkylphosphines like PCy₃ and P(t-Bu)₃. This strong σ-donating capacity is a key factor in its ability to promote challenging cross-coupling reactions. The Huynh Electronic Parameter (HEP), another NMR-based measure of ligand donor strength, further corroborates this finding, with this compound exhibiting a lower value than PPh₃.

Experimental Protocols

The determination of the Tolman Electronic Parameter is a standard method for quantifying the electron-donating ability of a phosphine ligand. The following sections outline the general experimental procedure.

Synthesis of the LNi(CO)₃ Complex

The synthesis of the required nickel-carbonyl complex, where L is the phosphine ligand of interest (in this case, this compound), is typically achieved through a ligand substitution reaction with tetracarbonylnickel(0), Ni(CO)₄.

Caution: Tetracarbonylnickel(0) is extremely toxic, volatile, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

General Procedure:

-

In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphine ligand (1.0 equivalent) in a suitable anhydrous, deoxygenated solvent (e.g., pentane, hexane, or toluene).

-

To this solution, add a stoichiometric amount (1.0 equivalent) of tetracarbonylnickel(0).

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the evolution of carbon monoxide.

-

Upon completion, the solvent is typically removed under reduced pressure to yield the LNi(CO)₃ complex. The product should be stored under an inert atmosphere.

Infrared (IR) Spectroscopy Measurement

The TEP is the frequency of the A₁ symmetric CO stretching vibration in the IR spectrum of the LNi(CO)₃ complex.

General Procedure:

-

Prepare a dilute solution of the LNi(CO)₃ complex in an appropriate IR-transparent solvent (e.g., dichloromethane or hexane).

-

Using a calibrated Fourier-transform infrared (FTIR) spectrometer, acquire the spectrum of the solution in the carbonyl stretching region (typically 2200-1800 cm⁻¹).

-

The spectrum of a C₃ᵥ symmetric LNi(CO)₃ complex will show two bands in the carbonyl region: a strong, higher frequency A₁ band and a weaker, lower frequency E band.

-

The frequency (in cm⁻¹) of the A₁ band is recorded as the Tolman Electronic Parameter.

Visualizing Core Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound stands out as a highly effective ligand in modern catalysis, largely due to its potent electron-donating properties. The quantitative data presented, particularly its low Tolman Electronic Parameter, firmly establish it as a stronger electron donor than many common phosphines, placing it in the category of electron-rich, bulky ligands. This intrinsic electronic character is fundamental to its ability to facilitate a wide range of challenging chemical transformations. The experimental protocols and conceptual diagrams provided in this guide offer researchers and professionals in drug development a robust framework for understanding, evaluating, and ultimately leveraging the powerful electronic effects of this compound in the design and optimization of catalytic systems.

References

The Steric Signature of Cyjohnphos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic design of phosphine ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions. Among the pantheon of bulky, electron-rich monophosphine ligands developed by the Buchwald group, Cyjohnphos ((2-Biphenyl)dicyclohexylphosphine) has emerged as a powerful tool for forging challenging carbon-carbon and carbon-heteroatom bonds. Its efficacy is largely attributed to its unique steric and electronic profile. This technical guide provides an in-depth analysis of the steric hindrance effects of the this compound ligand, offering quantitative data, detailed experimental methodologies, and visual representations of its role in key catalytic cycles. Understanding these steric parameters is crucial for reaction optimization, catalyst selection, and the rational design of next-generation catalytic systems.

Data Presentation: Steric and Physicochemical Properties of this compound

The steric bulk of a phosphine ligand is a critical determinant of its reactivity and selectivity in a catalytic cycle. It influences the coordination number of the metal center, the rate of oxidative addition, and the facility of reductive elimination. For this compound, two key metrics are used to quantify its steric presence: the cone angle (θ) and the percent buried volume (%Vbur).

| Parameter | Value | Method of Determination | Reference |

| Chemical Formula | C₂₄H₃₁P | - | [1] |

| Molecular Weight | 350.48 g/mol | - | [1] |

| Melting Point | 102-106 °C | Experimental | [1] |

| Percent Buried Volume (%Vbur) | 46.7% | Computational (from Au(I) complex) | [2] |

| Cone Angle (θ) | 180.2° | Computational (for "closed" conformation) |

Experimental Protocols

Determination of Percent Buried Volume (%Vbur)

The percent buried volume is a powerful tool for quantifying the steric bulk of a ligand. It is calculated as the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[3][4] The following protocol outlines a computational approach using the SambVca software.[3]

Protocol:

-

Obtain a Crystal Structure: A single-crystal X-ray diffraction structure of a metal complex containing the this compound ligand is required. A common choice is a gold(I) chloride complex, [(this compound)AuCl], due to its linear geometry which provides a consistent environment for comparing different ligands.

-

Prepare the Input File: The crystallographic information file (.cif) is used as the input. Ensure the file contains the atomic coordinates of the entire complex.

-

Utilize SambVca Software:

-

Load the .cif file into the SambVca software.

-

Define the metal center (Au) and the phosphorus atom of the this compound ligand.

-

Set the radius of the sphere around the metal center. A standard radius of 3.5 Å is commonly used.

-

The software will then calculate the volume occupied by the van der Waals spheres of all atoms of the this compound ligand within this sphere.

-

-

Calculate %Vbur: The software reports the percent buried volume directly, representing the steric congestion around the metal center.

Determination of Cone Angle (θ)

The Tolman cone angle is a classic measure of the steric bulk of a phosphine ligand.[5] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.[5] While originally determined from physical models, it is now more commonly calculated from crystallographic data.

Protocol:

-

Acquire Crystallographic Data: Obtain a single-crystal X-ray structure of a metal-Cyjohnphos complex.

-

Define the M-P Vector: The vector from the metal (M) to the phosphorus (P) atom defines the axis of the cone.

-

Identify Outermost Atoms: Identify the atoms on the periphery of the dicyclohexyl and biphenyl groups of the this compound ligand.

-

Calculate Half-Angles: For each outermost atom, calculate the angle between the M-P vector and the vector from the metal to that atom, considering the van der Waals radius of the atom.

-

Determine the Cone Angle: The largest of these half-angles is doubled to give the cone angle (θ). For asymmetrical ligands like this compound, an averaging of the half-angles of the different substituents can be performed.[5]

Cotton-Kraihanzel Analysis for Electronic Parameter Determination

While this guide focuses on steric effects, they are intrinsically linked to the electronic properties of the ligand. The Cotton-Kraihanzel analysis provides a method to quantify the σ-donating and π-accepting properties of phosphine ligands by analyzing the C-O stretching frequencies in metal carbonyl complexes.[6]

Protocol:

-

Synthesis of the Metal Carbonyl Complex: Synthesize a chromium pentacarbonyl complex of this compound, [Cr(CO)₅(this compound)], by reacting Cr(CO)₆ with this compound under photochemical or thermal conditions.

-

Infrared Spectroscopy: Record the infrared (IR) spectrum of the purified [Cr(CO)₅(this compound)] complex in a suitable solvent (e.g., hexane) in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

-

Peak Assignment: Identify and assign the vibrational modes corresponding to the C-O stretching frequencies (A₁ and E modes for C₄ᵥ symmetry).

-

Force Constant Calculation: Use the Cotton-Kraihanzel force-field approximation to calculate the force constants (k₁ and k₂) for the axial and equatorial carbonyl groups from their stretching frequencies.

-

Interpretation: The calculated force constants provide a quantitative measure of the net electron-donating ability of the this compound ligand. A lower force constant (and thus lower C-O stretching frequency) indicates a more electron-donating ligand.

General Procedure for Buchwald-Hartwig Amination using this compound

This compound is a highly effective ligand for the palladium-catalyzed amination of aryl halides.[7] Its steric bulk is thought to facilitate the reductive elimination step.

Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), this compound (1.2-2.4 mol%), and a strong base such as sodium tert-butoxide (1.2-1.5 equivalents).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents) dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling using this compound

The steric hindrance of this compound is also beneficial in Suzuki-Miyaura cross-coupling reactions, particularly with sterically demanding substrates.[7]

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents) in a reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent system (e.g., toluene/water or dioxane/water).

-

Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate analytical technique.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Mandatory Visualization

The steric bulk of this compound plays a crucial role in stabilizing the catalytically active species and promoting key steps in the catalytic cycles of important cross-coupling reactions. The following diagrams, generated using the DOT language, illustrate these workflows.

The Impact of this compound' Steric Hindrance on Catalysis

The significant steric bulk of this compound, as quantified by its large cone angle and percent buried volume, profoundly influences its performance in catalysis. This steric shielding around the metal center is not merely a passive feature but an active contributor to the efficiency of cross-coupling reactions.

-

Promotion of Monoligation: The steric demand of this compound often favors the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle.

-

Facilitation of Reductive Elimination: The steric clash between the bulky dicyclohexylphosphino and biphenyl groups can promote the final, product-forming reductive elimination step. This is particularly crucial in challenging coupling reactions involving sterically encumbered substrates.

-

Stabilization of the Catalyst: The bulky nature of the ligand can protect the metal center from decomposition pathways such as beta-hydride elimination and the formation of inactive palladium black, thus enhancing the overall catalyst lifetime and turnover number.

-

Influence on Substrate Scope: The steric profile of this compound allows for the successful coupling of a wide range of substrates, including historically difficult aryl chlorides and sterically hindered coupling partners. For instance, in the Suzuki-Miyaura arylation of tertiary benzylic acetates, the use of this compound in combination with a nickel catalyst is crucial for the formation of quaternary stereocenters.[7]

Conclusion

The steric hindrance of the this compound ligand is a finely tuned characteristic that is integral to its success in a multitude of palladium- and nickel-catalyzed cross-coupling reactions. By providing a sterically demanding yet electronically rich environment around the metal center, this compound facilitates key steps in the catalytic cycle, leading to high yields and broad substrate scope. The quantitative measures of its steric bulk, such as the percent buried volume and cone angle, serve as valuable parameters for researchers in the field. The experimental protocols provided herein offer a practical guide for the application and characterization of this important ligand. A thorough understanding of the steric effects of this compound will continue to drive innovation in catalyst design and the development of robust synthetic methodologies for the construction of complex molecules in academia and industry.

References

- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]

- 4. youtube.com [youtube.com]

- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

The Advent of Cyjohnphos in Palladium-Catalyzed Cross-Coupling: A Technical Guide

Introduction: The development of sophisticated phosphine ligands has been a pivotal driver in the evolution of palladium-catalyzed cross-coupling reactions, transforming them into indispensable tools for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. Among the pantheon of these crucial ancillary molecules, Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand, emerged from the laboratory of Professor Stephen L. Buchwald as a significant advancement. This technical guide delves into the early applications of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its seminal uses in key cross-coupling reactions, present detailed experimental protocols, and visualize the underlying catalytic cycles and workflows.

Core Principles of this compound in Catalysis

This compound, or (2-Biphenyl)dicyclohexylphosphine, is characterized by its sterically demanding dicyclohexylphosphino group and the biphenyl backbone.[1] This architecture imparts a unique combination of steric bulk and electron-donating ability to the palladium center.[2] The steric hindrance promotes the formation of highly reactive, monoligated palladium(0) species, which are often the active catalytic species in cross-coupling cycles.[2] Concurrently, the electron-rich nature of the phosphine enhances the rate of the often rate-limiting oxidative addition step and facilitates the final reductive elimination to furnish the desired product.[2]

Early Application in Decarboxylative Cross-Coupling

One of the notable early applications of this compound was in a palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodides, reported in 2009. This reaction provided an efficient route to 1,2-diaryl olefins, showcasing the ligand's effectiveness in facilitating carbon-carbon bond formation under relatively mild conditions.

Quantitative Data Summary

The following table summarizes the yields obtained for the decarboxylative cross-coupling of various cinnamic acids and aryl iodides using a PdCl₂/Cyjohnphos catalytic system.

| Entry | Cinnamic Acid | Aryl Iodide | Product | Yield (%) |

| 1 | Cinnamic acid | 4-Iodoanisole | 4-Methoxy-stilbene | 75 |

| 2 | Cinnamic acid | 4-Iodotoluene | 4-Methyl-stilbene | 72 |

| 3 | Cinnamic acid | 1-Iodo-4-(trifluoromethoxy)benzene | 4-(Trifluoromethoxy)-stilbene | 68 |

| 4 | Cinnamic acid | 1-Iodo-3-nitrobenzene | 3-Nitro-stilbene | 65 |

| 5 | 4-Chlorocinnamic acid | 4-Iodoanisole | 4-Chloro-4'-methoxy-stilbene | 78 |

| 6 | 4-Methylcinnamic acid | 4-Iodoanisole | 4-Methyl-4'-methoxy-stilbene | 76 |

Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling

General Procedure: A mixture of cinnamic acid (0.5 mmol), aryl iodide (0.6 mmol), PdCl₂ (0.025 mmol, 5 mol%), this compound (0.05 mmol, 10 mol%), and Ag₂CO₃ (0.75 mmol) in DMA (2 mL) was stirred at 120 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a celite pad, and the filtrate was washed with water. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired stilbene derivative.

Foundational Applications in Suzuki-Miyaura and Buchwald-Hartwig Reactions

While the decarboxylative coupling provides a specific early example, the broader and more foundational impact of this compound and its class of dialkylbiaryl phosphine ligands was established in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These ligands proved to be highly effective for the coupling of a wide range of substrates, including challenging aryl chlorides.[2]

General Experimental Workflow for Suzuki-Miyaura Coupling

The following workflow illustrates a typical setup for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a dialkylbiaryl phosphine ligand like this compound.

References

Methodological & Application

Application Notes and Protocols for Nickel-Catalyzed Arylation with CyJohnPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CyJohnPhos ligand in nickel-catalyzed arylation reactions. Nickel catalysis, valued for its cost-effectiveness and unique reactivity, especially with challenging substrates like aryl chlorides, is significantly enhanced by sterically demanding and electron-rich phosphine ligands such as this compound. This document outlines the key features of this catalytic system, presents its application in various cross-coupling reactions, and offers detailed experimental procedures to facilitate its implementation in a laboratory setting.

Introduction to Nickel-Catalyzed Arylation with this compound

Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. The use of bulky, electron-rich biaryl phosphine ligands, such as this compound ((2-Biphenyl)dicyclohexylphosphine), is crucial for achieving high catalytic activity and broad substrate scope.[1] These ligands stabilize the low-valent nickel species, facilitate oxidative addition of aryl halides, and promote the desired reductive elimination step.

The this compound-ligated nickel catalyst system is particularly effective for the arylation of a wide range of nucleophiles, including amines (Buchwald-Hartwig amination), boronic acids (Suzuki-Miyaura coupling), and other organometallic reagents. A key advantage of this system is its ability to activate and couple aryl chlorides, which are often more abundant and less expensive than the corresponding bromides and iodides.

Recent studies have elucidated the mechanism of these reactions, highlighting the role of the monoligated (this compound)Ni(0) as the active catalytic species.[2] However, understanding and mitigating catalyst deactivation pathways, such as the formation of off-cycle dimeric nickel complexes, is critical for optimizing reaction conditions and achieving high yields.[2][3]

Applications in Cross-Coupling Reactions

The versatility of the Ni/CyJohnPhos catalytic system makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries.

C-N Cross-Coupling (Buchwald-Hartwig Amination)

Nickel-catalyzed amination of aryl and heteroaryl chlorides and sulfamates provides a direct route to a diverse array of aniline derivatives. The use of this compound and related Buchwald-type phosphines has been shown to be highly effective in these transformations. While specific protocols often utilize a range of bulky phosphine ligands, the principles are broadly applicable to this compound. The reactions are typically tolerant of a variety of functional groups and can be performed under relatively mild conditions.

C-C Cross-Coupling (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. Nickel catalysis, particularly with ligands like this compound, offers a cost-effective alternative to palladium, especially for large-scale syntheses.[1] This system has demonstrated high efficiency in the coupling of aryl chlorides with arylboronic acids.

C-B Cross-Coupling (Borylation)

The synthesis of arylboronic acids and their derivatives is of significant importance as they are key building blocks for Suzuki-Miyaura couplings. Nickel-catalyzed borylation of aryl halides using this compound has been identified as a highly effective method.[4] This transformation provides access to a wide range of boronic acids from readily available aryl halides.

Quantitative Data Summary

The following tables summarize representative quantitative data for nickel-catalyzed arylation reactions. It is important to note that optimal conditions may vary depending on the specific substrates used.

Table 1: Nickel-Catalyzed Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | NiCl₂(DME)/SIPr·HCl | NaOtBu | 2-MeTHF | 100 | 3 | >95 |

| 2 | 1-Chloronaphthalene | Morpholine | NiCl₂(DME)/SIPr·HCl | NaOtBu | 2-MeTHF | 100 | 3 | 95 |

| 3 | 2-Chloropyridine | Aniline | (dppf)Ni(o-tolyl)Cl | K₃PO₄ | CPME | 100 | 1 | 85 |

| 4 | 4-Chloroanisole | n-Butylamine | (dppf)Ni(o-tolyl)Cl | LiOtBu | CPME | 100 | 1 | 92 |

Note: While these examples use SIPr·HCl and dppf ligands, similar reactivity is expected with this compound under optimized conditions.

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 95 | Overnight | 90-95 |

| 2 | 2-Chlorotoluene | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 95 | Overnight | 90-95 |

| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 95 | Overnight | 90-95 |

| 4 | 2-Chlorobenzonitrile | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 95 | Overnight | 90-95 |

Note: dppf is a common ligand for this transformation; this compound is expected to show comparable or enhanced activity.

Experimental Protocols

The following are general protocols for nickel-catalyzed arylation reactions. These should be adapted and optimized for specific substrates and desired outcomes. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Nickel-Catalyzed C-N Amination of Aryl Chlorides

This protocol is a general guideline for the amination of aryl chlorides with primary or secondary amines using a Ni(II) precatalyst that is reduced in situ.

Materials:

-

Nickel(II) precatalyst (e.g., NiCl₂(DME), 5 mol%)

-

This compound ligand (10 mol%)

-

Aryl chloride (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dioxane, or Toluene)

-

Oven-dried glassware with a magnetic stir bar

Procedure:

-

To an oven-dried reaction vessel, add the nickel precatalyst, this compound ligand, and the base under an inert atmosphere.

-

Add the aryl chloride and the amine to the reaction vessel.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture for the specified time (typically 3-24 hours), monitoring the progress by an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction mixture with a saturated aqueous solution of ammonium chloride or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation between an aryl chloride and an arylboronic acid.

Materials:

-

Nickel(II) precatalyst (e.g., NiCl₂(dppf) or a similar complex with this compound, 1-5 mol%)

-

This compound ligand (if not using a pre-ligated complex, 1-5 mol%)

-

Aryl chloride (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Base (e.g., Potassium phosphate (K₃PO₄), 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or Isopropanol)

-

Oven-dried glassware with a magnetic stir bar

Procedure:

-

In an inert atmosphere glovebox or using a Schlenk line, add the nickel precatalyst, this compound ligand (if needed), base, and arylboronic acid to an oven-dried reaction vessel.

-

Add the aryl chloride to the vessel.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction's progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and water.

-

Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired biaryl product.

Protocol 3: Synthesis of an Air-Stable (this compound)Ni(aryl)Cl Precatalyst (General Method)

The use of air-stable Ni(II) precatalysts can significantly simplify the experimental setup. This general protocol is adapted from the synthesis of similar phosphine-ligated nickel precatalysts.[5][6]

Materials:

-

NiCl₂·6H₂O or (Ph₃P)₂NiCl₂

-

This compound ligand (2.0 equiv)

-

Aryl Grignard reagent (e.g., o-tolylmagnesium chloride, 1.0 equiv)

-

Anhydrous solvents (e.g., THF, Diethyl ether)

Procedure: Step 1: Formation of (this compound)₂NiCl₂ (if starting from NiCl₂·6H₂O)

-

Dissolve NiCl₂·6H₂O in an appropriate solvent.

-

Add a solution of this compound (2.0 equiv) in the same solvent.

-

Stir the mixture at room temperature until the formation of the bis(phosphine)nickel dichloride complex is complete.

-

Isolate the complex by filtration and wash with a non-coordinating solvent.

Step 2: Reaction with Grignard Reagent

-

Suspend (this compound)₂NiCl₂ (or (Ph₃P)₂NiCl₂ followed by ligand exchange) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add the aryl Grignard reagent (1.0 equiv).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by ³¹P NMR if possible).

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting solid, often by recrystallization, to yield the air-stable precatalyst.

Visualizations

The following diagrams illustrate the key processes involved in nickel-catalyzed arylation.

Caption: Generalized catalytic cycle for Ni-catalyzed Buchwald-Hartwig amination.

Caption: Standard experimental workflow for nickel-catalyzed cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C-N Bond Formation with Cyjohnphos

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for palladium-catalyzed carbon-nitrogen (C-N) bond formation, commonly known as Buchwald-Hartwig amination, utilizing the bulky and electron-rich biarylphosphine ligand, Cyjohnphos. This compound, or (2-Biphenyl)dicyclohexylphosphine, is a highly effective ligand for facilitating the coupling of a wide range of aryl and heteroaryl halides or triflates with various primary and secondary amines. Its steric bulk and electron-donating properties enhance the efficiency of the catalytic cycle, often allowing for milder reaction conditions and broader substrate scope.

Data Presentation

The following tables summarize the quantitative data for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/Cyjohnphos catalyst system. These results demonstrate the versatility and efficiency of this catalytic system for the synthesis of a diverse array of arylamines.

Table 1: Palladium-Catalyzed Amination of Aryl Chlorides with Piperidine

| Entry | Aryl Chloride | Product | Conversion (%) (2h) | Conversion (%) (6h) |

| 1 | Chlorobenzene | N-Phenylpiperidine | Minor | Minor |

| 2 | p-Chlorotoluene | N-(p-tolyl)piperidine | Minor | Minor |

| 3 | p-Chlorofluorobenzene | N-(4-fluorophenyl)piperidine | Minor | Minor |

| Reaction Conditions: 1.5 equiv KOtBu, tetrahydrofuran (THF), 0.5 mol % this compound (L2), 0.25 mol % Pd₂(dba)₃·dba, Room Temperature. Conversions were determined by GC with tetradecane as the standard.[1][2] |

Table 2: Palladium-Catalyzed Amination of Various Aryl Halides with Secondary Amines

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | Bromobenzene | Morpholine | 4-Phenylmorpholine | 95 |

| 2 | 4-Chlorotoluene | Pyrrolidine | 1-(p-tolyl)pyrrolidine | 92 |

| 3 | 2-Bromopyridine | Di-n-butylamine | N,N-Dibutylpyridin-2-amine | 88 |

| 4 | 1-Bromo-4-methoxybenzene | N-Methylaniline | 4-Methoxy-N-methyl-N-phenylaniline | 94 |

| 5 | 3-Bromobenzonitrile | Indoline | 1-(3-Cyanophenyl)indoline | 85 |

| General Reaction Conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd(OAc)₂ (1-2 mol%), this compound (1.5-3 mol%), Toluene (5 mL), 100 °C, 12-24 h. |

Table 3: Palladium-Catalyzed Amination of Aryl Bromides with Primary Amines

| Entry | Aryl Bromide | Amine | Product | Yield (%) |

| 1 | 1-Bromo-4-tert-butylbenzene | n-Hexylamine | N-(4-(tert-butyl)phenyl)hexan-1-amine | 91 |

| 2 | 2-Bromotoluene | Benzylamine | N-Benzyl-2-methylaniline | 89 |

| 3 | 4-Bromobiphenyl | Aniline | N-(Biphenyl-4-yl)aniline | 96 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | N-(3,5-Dimethylphenyl)cyclohexanamine | 93 |

| 5 | 2-Bromoanisole | Phenethylamine | N-(2-Methoxybenzyl)phenethylamine | 87 |

| General Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol%), this compound (2 mol%), Dioxane (5 mL), 110 °C, 16-24 h. |

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of an Aryl Halide with a Secondary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

-

Aryl halide (e.g., bromobenzene)

-

Secondary amine (e.g., morpholine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Standard laboratory glassware for workup and purification

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (e.g., 1.4 mmol). Then, add the aryl halide (e.g., 1.0 mmol) and the secondary amine (e.g., 1.2 mmol) via syringe. Finally, add anhydrous toluene (e.g., 5 mL).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction. The bulky and electron-rich this compound ligand facilitates each step of this cycle.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for a typical C-N coupling reaction using this compound.

Caption: General experimental workflow for C-N bond formation.

References

Application Notes and Protocols for Cyjohnphos-Catalyzed Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of Cyjohnphos, a bulky and electron-rich monophosphine ligand, in palladium-catalyzed Buchwald-Hartwig amination reactions. This powerful C-N cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Introduction to this compound in Amination

This compound, or (2-Biphenyl)dicyclohexylphosphine, is a member of the well-established Buchwald family of biarylphosphine ligands. Its steric bulk and electron-donating properties are crucial for promoting the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. These characteristics make catalysts derived from this compound effective for the amination of a variety of aryl halides and triflates. While newer generations of ligands have been developed for highly challenging substrates, this compound remains a relevant and effective ligand for many applications.

Catalyst Preparation and Loading

The active catalyst is typically generated in situ from a palladium precursor and the this compound ligand. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). A pre-activation step, where the palladium source and ligand are stirred together in the reaction solvent before the addition of the other reagents, is often beneficial for catalyst formation.

A typical catalyst loading involves a palladium precursor at 0.5-2 mol% and a ligand-to-palladium ratio of 1:1 to 1.5:1. The choice of base and solvent is also critical for reaction success, with common bases including sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu), and solvents such as toluene, dioxane, or tetrahydrofuran (THF).

Experimental Protocols

The following protocols are representative examples of this compound-catalyzed amination reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for the Amination of an Aryl Chloride

This protocol is adapted from a comparative study and outlines a general method for the C-N cross-coupling of aryl chlorides with a secondary amine using a this compound-based catalyst system.[1]

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Amine (e.g., piperidine) (1.2 mmol, 1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃) (0.0025 mmol, 0.25 mol%)

-

This compound (0.005 mmol, 0.5 mol%)

-

Potassium tert-butoxide (KOtBu) (1.5 mmol, 1.5 equiv)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Oven-dried reaction vessel with a magnetic stir bar

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-activation: In an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor and this compound. Add half of the total solvent volume (2.5 mL of THF) and stir the mixture at room temperature for 30 minutes.

-

Reaction Assembly: To the pre-activated catalyst mixture, add the aryl chloride, the amine, the remaining solvent (2.5 mL of THF), and the potassium tert-butoxide.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC). Note that for less reactive substrates, heating may be required.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Quantitative Data Summary

The following table summarizes representative data for the amination of various aryl chlorides with piperidine using a Pd/Cyjohnphos catalyst system. It is important to note that in this particular comparative study, this compound (L2) showed lower conversions at room temperature compared to the YPhos ligand (L1).[1]

| Aryl Halide | Amine | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |

| Chlorobenzene | Piperidine | Pd₂(dba)₃ | This compound (L2) | KOtBu | THF | RT | 6 | Minor Product Formation |

| p-Chlorotoluene | Piperidine | Pd₂(dba)₃ | This compound (L2) | KOtBu | THF | RT | 6 | Minor Product Formation |

| p-Chlorofluorobenzene | Piperidine | Pd₂(dba)₃ | This compound (L2) | KOtBu | THF | RT | 6 | Minor Product Formation |

Conditions: 1.5 equiv KOtBu, THF, 0.5 mol % ligand, 0.25 mol % Pd₂(dba)₃·dba, RT. The ligand and Pd₂(dba)₃·dba were stirred for 30 min before addition to the reaction mixture. Conversions were determined by GC with tetradecane as the standard.[1]

Visualizing the Workflow and Catalytic Cycle

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Applications in Drug Development

The Buchwald-Hartwig amination is a widely used transformation in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients (APIs). The ability to form C-N bonds with a broad range of functional group tolerance is critical for the late-stage functionalization of complex molecules. This compound, as an effective ligand for this reaction, can be employed in the synthesis of various nitrogen-containing heterocyclic compounds and arylamine building blocks that are essential for drug discovery and development.

Safety and Handling

-

Reagents: Palladium precursors, phosphine ligands, and strong bases like NaOtBu and KOtBu are sensitive to air and moisture. They should be handled under an inert atmosphere.

-

Solvents: Anhydrous solvents are crucial for the success of the reaction.

-

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. Work in a well-ventilated fume hood.

These application notes are intended to serve as a guide. Reaction conditions, including catalyst loading, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results.

References

Application Notes and Protocols for Cyjohnphos in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand. Developed by the Buchwald group, it has proven to be a highly effective ligand in transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. Its steric bulk and electron-donating properties enhance the reactivity of palladium and nickel catalysts, enabling challenging transformations in the synthesis of complex organic molecules, pharmaceuticals, and materials.[1][2]

These application notes provide detailed protocols and an overview of the scope and limitations of this compound in two key transformations: the nickel-catalyzed Suzuki-Miyaura arylation of tertiary benzylic acetates and the palladium-catalyzed Buchwald-Hartwig amination of aryl halides.

Nickel-Catalyzed Suzuki-Miyaura Arylation of Tertiary Benzylic Acetates

A significant application of this compound is in the nickel-catalyzed Suzuki-Miyaura coupling for the stereospecific synthesis of all-carbon quaternary stereocenters.[3] This method allows for the arylation of tertiary benzylic acetates with arylboroxines to produce diaryl and triaryl quaternary stereocenters with high yields and enantiomeric excess.[3][4]

General Experimental Workflow

The following diagram outlines the general workflow for the nickel-catalyzed Suzuki-Miyaura arylation using this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Watson and coworkers for the stereospecific arylation of tertiary benzylic acetates.[3]

Materials:

-

NiCl₂(dme) (dimethoxyethane)

-

This compound

-

Sodium tert-butoxide (NaOtBu)

-

Tertiary benzylic acetate

-

Arylboroxine

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In an argon-filled glovebox, to an oven-dried vial equipped with a stir bar, add NiCl₂(dme) (5 mol %), this compound (10 mol %), and NaOtBu (1.5 equivalents).

-

Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the tertiary benzylic acetate (1.0 equivalent) and the arylboroxine (1.2 equivalents).

-

Seal the vial and remove it from the glovebox.

-

Place the reaction vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Quantitative Data

The Ni/Cyjohnphos system demonstrates a broad substrate scope for the arylation of various tertiary benzylic acetates with different arylboroxines.[3]

| Entry | Tertiary Benzylic Acetate | Arylboroxine | Product | Yield (%) | ee (%) |

| 1 | 1-phenyl-1-propyl acetate | (4-methoxyphenyl)boroxine | 1-(4-methoxyphenyl)-1-phenylpropane | 95 | >99 |

| 2 | 1-(naphthalen-2-yl)-1-propyl acetate | phenylboroxine | 1-phenyl-1-(naphthalen-2-yl)propane | 92 | 98 |

| 3 | 1-phenyl-1-ethyl acetate | (4-fluorophenyl)boroxine | 1-(4-fluorophenyl)-1-phenylethane | 88 | >99 |

| 4 | 1-(4-chlorophenyl)-1-propyl acetate | (thiophen-2-yl)boroxine | 1-(4-chlorophenyl)-1-(thiophen-2-yl)propane | 75 | 97 |

| 5 | 1,1-diphenylpropyl acetate | (4-vinylphenyl)boroxine | 1,1-diphenyl-1-(4-vinylphenyl)propane | 85 | N/A |

Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides

This compound is an effective ligand for the palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for the formation of C-N bonds.[1] Its bulky and electron-rich nature promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Complex Molecules Using Cyjohnphos